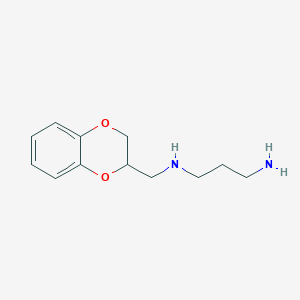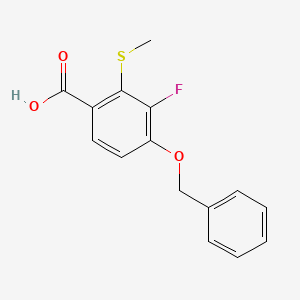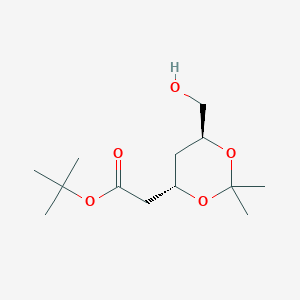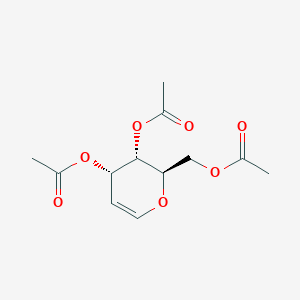
3,4,6-Tri-O-acetyl-D-allal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-acetyl-D-allal is a derivative of D-allal, a monosaccharide. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the sugar molecule. This compound is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-allal typically involves the acetylation of D-allal. One common method is the reaction of D-allal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
3,4,6-Tri-O-acetyl-D-allal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4,6-Tri-O-acetyl-D-allal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is utilized in the development of glycosylated drugs and prodrugs.
Industry: It is employed in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3,4,6-Tri-O-acetyl-D-allal involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing the compound to participate in a wide range of reactions. These transformations are often catalyzed by enzymes or chemical reagents, leading to the formation of biologically active molecules .
相似化合物的比较
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative with similar reactivity.
1,5-Anhydro-3,4,6-tri-O-acetyl-2-deoxy-D-ribo-hex-1-enitol: A related compound with a different sugar backbone
Uniqueness
3,4,6-Tri-O-acetyl-D-allal is unique due to its specific acetylation pattern, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
属性
CAS 编号 |
52485-06-0 |
|---|---|
分子式 |
C12H16O7 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
[(2R,3S,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11+,12-/m0/s1 |
InChI 键 |
LLPWGHLVUPBSLP-TUAOUCFPSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)


![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
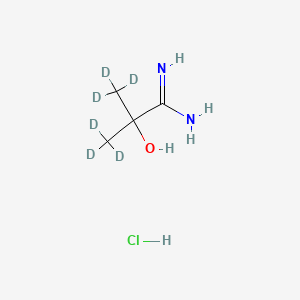
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)
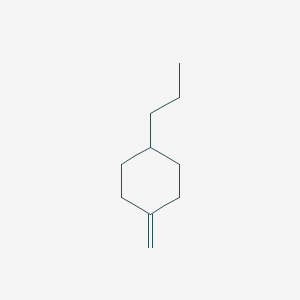
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
